Comparison of Optical Rotation and Enantiomeric Purity: (S)- vs. (R)-Enantiomer
The (S)-enantiomer of 1-(Pyridin-4-yl)ethanol (CAS 54656-96-1) exhibits a specific optical rotation of -56° to -61° (c=1, CHCl₃) . In contrast, the (R)-enantiomer (CAS 27854-88-2) exhibits a positive rotation of +56° to +61° under the same conditions . This definitive opposite sign of rotation is the primary analytical identifier for quality control and procurement of the correct enantiomer. The reported commercial purity is ≥99% with ≥99% enantiomeric excess (ee) .
| Evidence Dimension | Specific Optical Rotation [α]ᴅ²⁰ (c=1, CHCl₃) |
|---|---|
| Target Compound Data | -56° to -61° |
| Comparator Or Baseline | (R)-1-(Pyridin-4-yl)ethanol: +56° to +61° |
| Quantified Difference | Opposite sign of rotation (~120° difference) |
| Conditions | 20°C, 589 nm, c=1 in chloroform |
Why This Matters
This is a critical quality control parameter to prevent procurement of the incorrect enantiomer, which would lead to opposite stereochemical outcomes in asymmetric reactions or failed biological assays.
